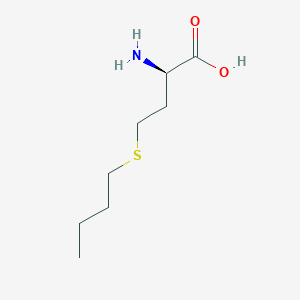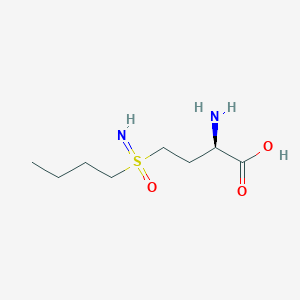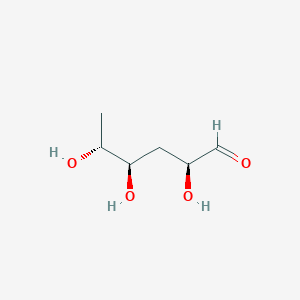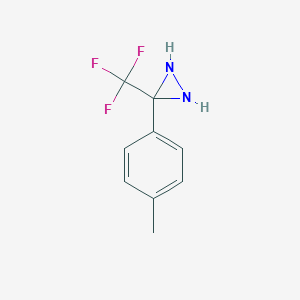
3-(4-Methylphenyl)-3-(trifluoromethyl)diaziridine
Vue d'ensemble
Description
3-(4-Methylphenyl)-3-(trifluoromethyl)diaziridine is a diazirine compound that has gained significant attention in the scientific community due to its unique properties. It is a photoaffinity label that is used to study protein-protein interactions, protein-ligand interactions, and protein-nucleic acid interactions. The compound is synthesized using a multi-step process that involves the reaction of 3-(4-methylphenyl)-3-(trifluoromethyl)propionyl chloride with sodium azide, followed by the reduction of the resulting azide with lithium aluminum hydride.
Applications De Recherche Scientifique
Surface Modification : These compounds, specifically 3-Aryl-3-(trifluoromethyl)diazirines, are utilized for covalent surface modification of graphitic carbon and carbon nanotubes, enhancing the attachment of various chemical species (Lawrence et al., 2011).
Material and Medicinal Chemistry : They are promising for developing better materials and understanding biological processes, indicating their importance in both material science and medicinal chemistry (Murai & Hashimoto, 2023).
Biological Systems and Synthetic Reagents : These compounds have been widely used as carbene progenitors in biological systems, surface modification research, and as synthetic reagents. They also show advancements in theoretical studies, experimental methods, and applications (McAllister, Perry, & Taylor, 2008).
Carbon Radical Traps : Diazirines, including those with trifluoromethyl groups, are efficient carbon radical traps. They lead to imines that can be hydrolyzed to amines, useful in various synthetic processes (Barton et al., 1993).
Labeling of Target Proteins : Some derivatives, such as 3-Trifluoromethyl-3-aryldiazirine, are used to label target proteins, increasing aqueous solubility and offering a promising alternative for photoaffinity labeling (Kumar, Tipton, & Manetsch, 2016).
Enzyme Inactivation : Substituted phenyl diaziridines show potential as mechanism-based inactivators of human Cytochrome P450 2B6 enzymes. This is useful for understanding the active site topology of these enzymes (Sridar et al., 2006).
Synthesis Methods : Novel synthesis methods for (trifluoromethyl)diazirine derivatives have been developed, which are beneficial for photoaffinity labeling applications (Wang et al., 2015).
Chiral Diaziridines : Research has also focused on synthesizing chiral 3,3-bis(trifluoromethyl)diaziridines with high optical purity and understanding their properties (Kostyanovsky, Shustov, & Zaichenko, 1982).
Photoactivation in Biological Systems : The photoactivation of certain diazirines, like (p-methoxyphenyl)(trifluoromethyl)diazirine, leads to Friedel-Crafts alkylations, which can be applied in chemical biology (Raimer & Lindel, 2013).
Probe Development for Biological Membranes : They have been used to develop probes that selectively label intrinsic membrane proteins, aiding in the understanding of membrane structure and function (Brunner & Semenza, 1981).
Propriétés
IUPAC Name |
3-(4-methylphenyl)-3-(trifluoromethyl)diaziridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2/c1-6-2-4-7(5-3-6)8(13-14-8)9(10,11)12/h2-5,13-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPIYMEWYYRZJOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(NN2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60469699 | |
| Record name | 3-(4-Methylphenyl)-3-(trifluoromethyl)diaziridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60469699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylphenyl)-3-(trifluoromethyl)diaziridine | |
CAS RN |
87736-82-1 | |
| Record name | 3-(4-Methylphenyl)-3-(trifluoromethyl)diaziridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60469699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



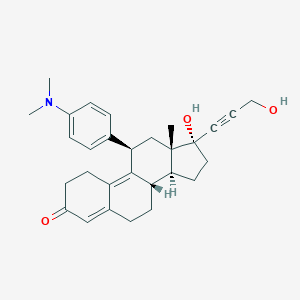


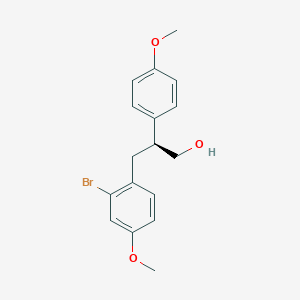
![(S)-4-Benzyl-3-[2-(4-methoxyphenyl)acetyl]-2-oxazolidinone](/img/structure/B24308.png)
![p-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenesulfonic Acid](/img/structure/B24310.png)
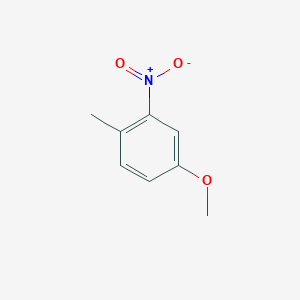
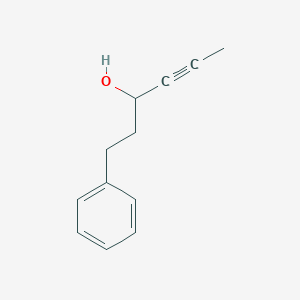

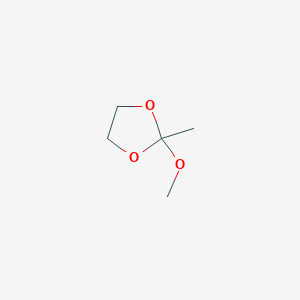
![[4R-[3(2(S*),5(R*),4R]]-3-[2-[1-[3-[Bis(phenylmethyl)amino]phenyl]propyl]-5-hydroxy-1,3-dioxo-5-(2-phenylethyl)-6-octynyl]-4-phenyl-2-oxazolidinone](/img/structure/B24329.png)
